molecular formula C18H21NO3S B5622771 1-(4-Phenoxyphenyl)sulfonylazepane

1-(4-Phenoxyphenyl)sulfonylazepane

Cat. No.: B5622771
M. Wt: 331.4 g/mol
InChI Key: VWAQUKNOSPOOMQ-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)sulfonylazepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a sulfonyl group attached to a 4-phenoxyphenyl moiety. This compound is structurally characterized by the phenoxy group (a phenyl ether), which imparts distinct steric and electronic properties. Sulfonamides are widely studied in medicinal chemistry for their roles as enzyme inhibitors or receptor ligands, and the phenoxyphenyl substituent may enhance lipophilicity and target binding compared to simpler aryl groups.

Properties

IUPAC Name

1-(4-phenoxyphenyl)sulfonylazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c20-23(21,19-14-6-1-2-7-15-19)18-12-10-17(11-13-18)22-16-8-4-3-5-9-16/h3-5,8-13H,1-2,6-7,14-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAQUKNOSPOOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)sulfonylazepane typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with azepane. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

  • Use of large-scale reactors.
  • Continuous monitoring of reaction parameters.
  • Efficient purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenoxyphenyl)sulfonylazepane undergoes various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form corresponding sulfoxides or sulfides.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfoxides or sulfides.

    Substitution: Formation of substituted azepanes with various functional groups.

Scientific Research Applications

1-(4-Phenoxyphenyl)sulfonylazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(4-Phenoxyphenyl)sulfonylazepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The phenoxyphenyl group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane

  • Molecular Formula : C₁₂H₁₅ClN₂O₄S
  • Molecular Weight : 318.772 g/mol
  • Key Substituents : Chloro (electron-withdrawing) and nitro (strongly electron-withdrawing) groups.
  • Hydrogen Bonding: 5 acceptors (sulfonyl oxygens, nitro oxygens) and 0 donors.
  • Lipophilicity : XlogP = 2.7, indicating moderate hydrophobicity.
  • The nitro group may also confer reactivity in reduction or nucleophilic substitution reactions.

1-[(4-Methylphenyl)sulfonyl]azepane

  • Molecular Formula: C₁₃H₁₉NO₂S
  • Molecular Weight : 253.365 g/mol
  • Key Substituent : Methyl (electron-donating) group.
  • Hydrogen Bonding : Likely 3 acceptors (sulfonyl oxygens, azepane nitrogen lone pairs).
  • Lipophilicity : Expected XlogP ~2.0–2.5 (methyl enhances hydrophobicity slightly compared to unsubstituted phenyl).
  • Impact : The methyl group improves metabolic stability and membrane permeability, making it favorable for pharmacokinetic optimization.

Hypothetical Properties of 1-(4-Phenoxyphenyl)sulfonylazepane

  • Molecular Formula: C₁₈H₂₁NO₃S (inferred).
  • Molecular Weight : ~355.43 g/mol.
  • Key Substituent: Phenoxy (bulky, lipophilic, π-π interaction capable).
  • Hydrogen Bonding: ~4 acceptors (sulfonyl oxygens, phenoxy oxygen).
  • Lipophilicity: XlogP likely >3.0 due to the phenoxy group’s aromaticity and extended conjugation.

Comparative Data Table

Property 1-(4-Chloro-3-nitro-benzenesulfonyl)-azepane 1-[(4-Methylphenyl)sulfonyl]azepane This compound (Hypothetical)
Molecular Formula C₁₂H₁₅ClN₂O₄S C₁₃H₁₉NO₂S C₁₈H₂₁NO₃S
Molecular Weight 318.772 g/mol 253.365 g/mol ~355.43 g/mol
Substituent Effects Electron-withdrawing (Cl, NO₂) Electron-donating (CH₃) Steric bulk, lipophilic (OPh)
Hydrogen Bond Acceptors 5 3 4
XlogP 2.7 ~2.3 (estimated) >3.0 (predicted)

Research Findings and Implications

  • Conversely, electron-donating groups (e.g., CH₃ in ) enhance lipophilicity and bioavailability .
  • Steric Considerations: The phenoxyphenyl group in the target compound may hinder interactions with flat binding pockets but improve selectivity for hydrophobic targets (e.g., kinases or GPCRs).
  • Synthetic Accessibility: Both analogs are synthesized via sulfonylation of azepane with substituted benzenesulfonyl chlorides. The target compound would likely follow a similar route using 4-phenoxyphenylsulfonyl chloride.

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